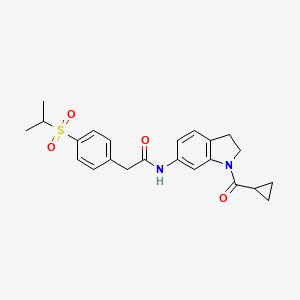

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

CAS No.: 1206985-30-9

Cat. No.: VC4798560

Molecular Formula: C23H26N2O4S

Molecular Weight: 426.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206985-30-9 |

|---|---|

| Molecular Formula | C23H26N2O4S |

| Molecular Weight | 426.53 |

| IUPAC Name | N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |

| Standard InChI | InChI=1S/C23H26N2O4S/c1-15(2)30(28,29)20-9-3-16(4-10-20)13-22(26)24-19-8-7-17-11-12-25(21(17)14-19)23(27)18-5-6-18/h3-4,7-10,14-15,18H,5-6,11-13H2,1-2H3,(H,24,26) |

| Standard InChI Key | VDJMMICJNBGVCL-UHFFFAOYSA-N |

| SMILES | CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |

Introduction

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound that combines various functional groups, including a cyclopropanecarbonyl moiety, an indolin-6-yl group, and an isopropylsulfonylphenyl group. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and synthetic challenges.

Synthesis and Preparation

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide would typically involve multiple steps, including the formation of the indoline core, introduction of the cyclopropanecarbonyl group, and attachment of the isopropylsulfonylphenyl moiety. Common synthetic methods might include amide bond formation, sulfonamide synthesis, and possibly palladium-catalyzed cross-coupling reactions for the introduction of the phenyl group.

Biological Activity and Potential Applications

While specific biological activity data for N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide are not available, compounds with similar structural motifs have shown promise in various therapeutic areas. For example, indoline derivatives have been explored for their anticancer, anti-inflammatory, and antimicrobial properties. The presence of a sulfonamide group could also suggest potential applications in areas like enzyme inhibition or as a building block for more complex molecules.

Research Findings and Future Directions

Given the lack of direct research findings on this specific compound, future studies could focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis. This would involve assessing its efficacy against various biological targets and exploring modifications to enhance its pharmacokinetic and pharmacodynamic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume